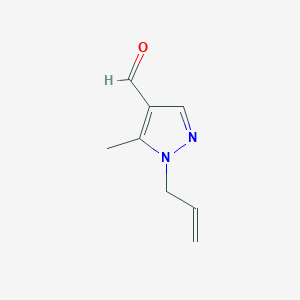
2-(3-Methyl-pyrazol-1-yl)-ethylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(3-Methyl-pyrazol-1-yl)-ethylamine and related compounds has been explored in various studies. For instance, a series of 1-arylpyrazoles were synthesized as potent σ(1) receptor antagonists, where the nature of the pyrazole substituents was found to be crucial for activity. A basic amine was necessary, and a variety of amines and spacer lengths were tolerated, with the ethylenoxy spacer and small cyclic amines providing selectivity for σ(1)R over σ(2)R . Another study described a general approach to 2-(pyrazolyl)ethanols, which could be further transformed into 2-(pyrazolyl)ethylamine, indicating the versatility of pyrazole derivatives in synthesizing bioactive compounds . Additionally, an efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was achieved under ultrasound irradiation, showcasing a methodology that significantly reduces reaction times .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been the subject of several studies. For example, the crystal structure of the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate with (+)-amphetamine revealed a double helical supramolecular structure . The bis[(3,5-dimethyl-1-pyrazolyl)methyl]ethylamine ligand was reported to form cationic complexes with RhI, where the ligand exhibited different bonding modes in the solid state and in solution . Furthermore, the crystal structure of a novel pyrazole derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which are important features for understanding the compound's properties .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives has been investigated in various contexts. The synthesis of polysubstituted pyrazoles and isoxazoles via a domino reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine was reported, demonstrating the potential for creating diverse pyrazole-based structures . Enamines from 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one were synthesized through acylation and condensation reactions, with the resulting structures predominantly existing in the enamine form . The synthesis of (4-fluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines involved fluorination of trisubstituted pyrazole derivatives, highlighting the chemical versatility of pyrazole compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives have been characterized in several studies. The amphiphilic character of the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate allowed it to form stable complexes with dopamine and amphetamines . The novel pyrazole derivative synthesized in one study was evaluated for its antioxidant properties through DPPH and hydroxyl radical scavenging methods, indicating its potential for biological applications . The regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation also contributed to understanding the properties of these compounds, as the crystallographic data supported their structure .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds : A study by Chagarovskiy et al. (2016) developed an approach to synthesize 2-(pyrazolyl)ethylamine, which showed potential as bioactive compounds. These compounds were used to create derivatives of the antitumor alkaloid crispine A (Chagarovskiy, A. et al., 2016).
Antimicrobial Activity : Asif et al. (2021) investigated the antimicrobial activity of certain derivatives of 2-(1H-pyrazol-1-yl)ethylamine against common pathogenic bacteria, demonstrating their potential as antibacterial agents (Asif, M. et al., 2021).
Cancer Treatment Research : The synthesis of 3-phenyl-1H-pyrazole derivatives, as explored by Liu et al. (2017), indicated the potential of these compounds as intermediates in the synthesis of anticancer drugs (Liu, X. et al., 2017).
Synthesis of Chelating Agents : Driessen (2010) described procedures for condensing hydroxymethyl pyrazole with various amines to create pyrazole-containing chelating agents. These chelating agents may have applications in various chemical processes (Driessen, W. L., 2010).
Fluorescence Probes in Biological Imaging : Banoji et al. (2022) developed a method for synthesizing pyrazolyl-based anilines, which could potentially be used as fluorescence probes in biological imaging due to their emission properties (Banoji, V. et al., 2022).
Coordination Complexes and Crystal Engineering : Research by Guerrero et al. (2015) highlighted the synthesis of ZnII complexes based on hybrid N-pyrazole, N'-imine ligands, contributing to the field of supramolecular crystal engineering (Guerrero, M. et al., 2015).
Cytotoxicity Against Tumor Cells : Kodadi et al. (2007) synthesized two tridentate bipyrazolic compounds and evaluated their cytotoxic properties against tumor cell lines, indicating potential applications in cancer therapy (Kodadi, M. E. et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-methylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRSLQAZFZWQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390107 | |
| Record name | 2-(3-Methyl-pyrazol-1-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-pyrazol-1-yl)-ethylamine | |
CAS RN |
62821-90-3 | |
| Record name | 3-Methyl-1H-pyrazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62821-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methyl-pyrazol-1-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)



![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)







![3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid](/img/structure/B1274555.png)